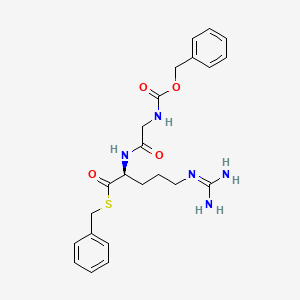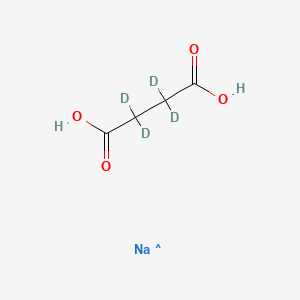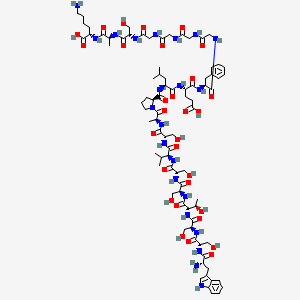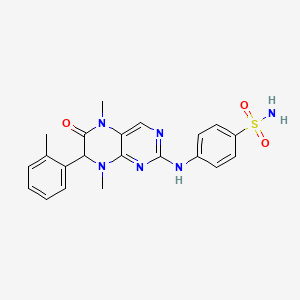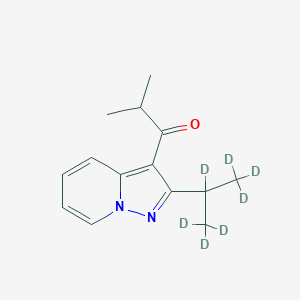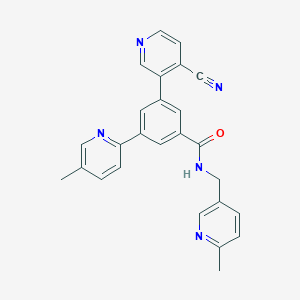
P2X2/3 modulator-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P2X2/3 modulator-1 is a compound that acts as a modulator for P2X2/3 receptors. These receptors are part of the purinergic receptor family, which are activated by extracellular adenosine triphosphate (ATP). P2X2/3 receptors are heteromeric ion channels composed of P2X2 and P2X3 subunits. They play a crucial role in sensory signaling, particularly in nociception, which is the sensory perception of pain .
Preparation Methods
The synthesis of P2X2/3 modulator-1 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired product yield and purity. Industrial production methods may include large-scale synthesis using automated reactors and purification processes such as crystallization and chromatography .
Chemical Reactions Analysis
P2X2/3 modulator-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce different functional groups into the molecule .
Scientific Research Applications
P2X2/3 modulator-1 has a wide range of scientific research applications. In chemistry, it is used to study the properties and behavior of purinergic receptors. In biology and medicine, it is utilized to investigate the role of P2X2/3 receptors in various physiological and pathological processes, including pain perception, inflammation, and central nervous system disorders. The compound has shown promise in preclinical studies for the treatment of chronic pain, bladder dysfunction, and other conditions associated with P2X2/3 receptor activity .
Mechanism of Action
The mechanism of action of P2X2/3 modulator-1 involves its interaction with P2X2/3 receptors. Upon binding to these receptors, the compound modulates their activity, leading to changes in ion flux across the cell membrane. This modulation affects the downstream signaling pathways involved in nociception and other sensory processes. The molecular targets of this compound include the ATP-binding sites on the P2X2 and P2X3 subunits, which are critical for receptor activation and function .
Comparison with Similar Compounds
P2X2/3 modulator-1 can be compared with other compounds that target purinergic receptors, such as P2X3 receptor antagonists and P2X2 receptor modulators. While P2X3 receptor antagonists specifically inhibit P2X3 homomeric receptors, this compound targets the heteromeric P2X2/3 receptors, providing a broader range of effects. Similar compounds include eliapixant, a selective P2X3 receptor antagonist, and other tool compounds used to study P2X and P2Y receptors .
Properties
Molecular Formula |
C26H21N5O |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-(4-cyanopyridin-3-yl)-5-(5-methylpyridin-2-yl)-N-[(6-methylpyridin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C26H21N5O/c1-17-3-6-25(30-13-17)22-9-21(24-16-28-8-7-20(24)12-27)10-23(11-22)26(32)31-15-19-5-4-18(2)29-14-19/h3-11,13-14,16H,15H2,1-2H3,(H,31,32) |
InChI Key |
XGUULIGRSUPHAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC(=CC(=C2)C(=O)NCC3=CN=C(C=C3)C)C4=C(C=CN=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


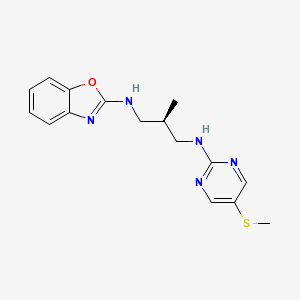
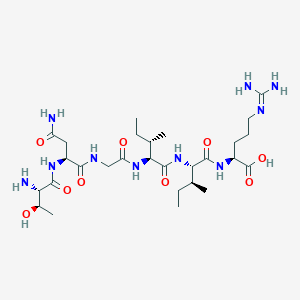

![2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B12397398.png)
![(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12397405.png)
![4-(dimethylamino)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12397408.png)
